Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate

Kinase inhibitors Regiochemistry Medicinal chemistry

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate is a bifunctional, Boc-protected piperidine building block featuring a 3-nitropyridin-4-ylamine moiety. With a molecular formula of C15H22N4O4 and a molecular weight of 322.36 g/mol , it serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor programs.

Molecular Formula C15H22N4O4
Molecular Weight 322.365
CAS No. 1067718-07-3
Cat. No. B2354586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate
CAS1067718-07-3
Molecular FormulaC15H22N4O4
Molecular Weight322.365
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-5-11(6-9-18)17-12-4-7-16-10-13(12)19(21)22/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,16,17)
InChIKeyYOJSYAFBZQFPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate (CAS 1067718-07-3): Procurement-Relevant Chemical Profile for Early-Stage Drug Discovery


Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate is a bifunctional, Boc-protected piperidine building block featuring a 3-nitropyridin-4-ylamine moiety. With a molecular formula of C15H22N4O4 and a molecular weight of 322.36 g/mol , it serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor programs. The compound's well-defined crystalline structure ensures high purity and reproducibility in synthetic applications [1]. The 3-nitropyridinylamine group provides a unique handle for further functionalization via reduction to the corresponding 3-aminopyridine, enabling the construction of complex heterocyclic scaffolds [1]. Its dual orthogonal reactivity—the Boc group for piperidine N-protection and the nitro group for reduction/coupling—makes it a strategic choice in multi-step synthesis for drug discovery.

Why Regioisomeric or Des-nitro Piperidine Analogs Cannot Replace Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate in Synthesis


The precise regiochemistry of the nitro group at position 3 of the pyridine ring, combined with the amine linkage at position 4 and the Boc-protected piperidine, dictates the compound's utility as a chemical intermediate. The 3-nitropyridin-4-ylamine motif is a privileged scaffold for constructing kinase inhibitors, as the nitro group can be selectively reduced to an amine for subsequent amide coupling or heterocycle formation [1]. Substituting the 3-nitro regioisomer with the 4-nitro analog alters the electronic properties and the vector of the resulting amine, leading to different binding poses or synthetic outcomes. Similarly, analogs lacking the nitro group or the Boc protecting group fail to provide the same orthogonal reactivity, compromising the efficiency and specificity of multi-step synthetic routes .

Quantitative Differentiation of Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate: A Comparator-Based Evidence Guide


Regioisomeric Specificity: 3-Nitro vs. 4-Nitro Pyridinylamine in Kinase Inhibitor Synthesis

The 3-nitropyridin-4-ylamine regioisomer, as found in the target compound, is a direct precursor to 3-aminopyridin-4-ylamine, a motif prevalent in kinase inhibitors such as ceritinib and crizotinib. In contrast, the 4-nitropyridin-3-ylamine regioisomer would produce an amine at position 3 of the pyridine, which is structurally distinct and leads to different binding modes [1]. Patent US7799806 specifically employs the 3-nitro-4-chloropyridine starting material to generate the target compound as a key intermediate for somatostatin receptor modulators, demonstrating the regioisomer's privileged status [2].

Kinase inhibitors Regiochemistry Medicinal chemistry

Orthogonal Reactivity: Boc-Protected Piperidine vs. Unprotected or N-Methyl Piperidine

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides acid-labile protection that is orthogonal to the nitro group's reduction chemistry. This allows selective deprotection under mild acidic conditions (e.g., TFA or HCl) without affecting the nitro moiety, enabling sequential functionalization [1]. In contrast, analogs lacking the Boc group (e.g., N-methylpiperidine or unprotected piperidine) would require additional protection/deprotection steps, reducing overall synthetic efficiency. For example, patent synthesis route of the target compound leverages the Boc group to ensure exclusive reaction at the pyridine chlorine, avoiding side reactions at the piperidine nitrogen .

Orthogonal protection Solid-phase synthesis Boc-deprotection

Physicochemical Property Differentiation: LogP and PSA for Pharmacokinetic Prediction

The computed LogP (octanol-water partition coefficient) for the target compound is 3.34, and the topological polar surface area (PSA) is 100.28 Ų . These values predict moderate lipophilicity and acceptable bioavailability for CNS drug candidates. In comparison, the des-nitro analog (tert-butyl 4-(pyridin-4-ylamino)piperidine-1-carboxylate) would have a lower PSA and higher lipophilicity, potentially leading to different ADME profiles. While direct experimental comparison is lacking, these in silico parameters are routinely used in early-stage drug discovery to prioritize chemical series.

Lipophilicity Polar surface area ADME

Synthetic Scalability: High-Yield Access from 4-Chloro-3-nitropyridine

The target compound is synthesized via a straightforward SNAr reaction between 4-chloro-3-nitropyridine and tert-butyl 4-aminopiperidine-1-carboxylate in the presence of triethylamine . The procedure, as described in patent US7799806, uses 25.0 g of 4-chloro-3-nitropyridine and reports an orange solid product after aqueous work-up, indicating a robust and scalable process. While exact yields are not provided in the patent extract, typical SNAr reactions of this type proceed with >80% yield. Regioisomeric 4-chloro-2-nitropyridine would require different reaction conditions and might lead to lower yields due to steric hindrance or electronic effects. This established synthetic route ensures reliable multi-gram supply for drug discovery programs.

Multi-gram synthesis Process chemistry SNAr reaction

Best-Fit Research and Procurement Scenarios for Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate


Kinase-Focused Fragment and Lead Optimization Libraries

The target compound is ideally suited for constructing focused libraries targeting kinases, where the 3-nitropyridin-4-ylamine motif is a validated hinge-binding element. Its Boc-protected piperidine allows late-stage diversification via amide coupling or reductive amination after nitro reduction, enabling the rapid exploration of structure-activity relationships (SAR) . Procuring this intermediate accelerates the synthesis of analogs of known kinase inhibitors such as ceritinib and crizotinib .

Somatostatin Receptor Modulator Development

Patent US7799806 explicitly employs this compound as an intermediate in the synthesis of novel somatostatin receptor subtype 5 (SSTR5) antagonists, which are under investigation for diabetes mellitus treatment . Researchers pursuing SSTR5 modulators can directly utilize this building block to replicate or improve upon the patented compounds, ensuring structural fidelity.

Neglected Tropical Disease and Antibacterial Discovery

The N-pyridyl-substituted carboxypiperidine amide class, to which this compound belongs, has demonstrated antibacterial activity by inhibiting prokaryote translation with a minimum inhibitory concentration (MIC) of 12 μg/mL for the most promising congener . The target compound can serve as a starting point for further optimization of antibacterial agents targeting translation, filling a critical gap in the antibiotic pipeline.

Quote Request

Request a Quote for Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.